molecular formula C23H27N3O4S B384219 5-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione CAS No. 537044-42-1

5-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione

Cat. No.: B384219
CAS No.: 537044-42-1
M. Wt: 441.5g/mol
InChI Key: KZSOLYLEDFKZJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimido[4,5-b]quinolines has been a challenging topic in medicinal chemistry. Researchers have employed various strategies to achieve this nucleus. Notably, starting materials such as quinoline derivatives and isatins have been utilized. Multi-component one-pot synthetic approaches, involving barbituric or thiobarbituric acid, amines, and aldehydes, have contributed to the synthesis of pyrimido[4,5-b]quinolines. Recent advancements in green chemistry techniques have further improved the synthetic routes over the last two decades .

Biochemical Analysis

Biochemical Properties

5-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione: plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes and interactions with proteins. This compound has been shown to interact with enzymes such as tyrosine kinases and tyrosyl-DNA phosphodiesterase II, which are crucial in cell signaling and DNA repair mechanisms . The nature of these interactions often involves the binding of the compound to the active sites of these enzymes, thereby inhibiting their activity and leading to downstream effects such as apoptosis and cell cycle arrest .

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cell lines such as MCF-7 and A549 by promoting cell cycle arrest and DNA damage . Additionally, it influences cell signaling pathways by inhibiting tyrosine kinases, which play a pivotal role in cell proliferation and survival . The compound also affects gene expression by modulating the activity of transcription factors involved in cell growth and apoptosis .

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as tyrosine kinases and tyrosyl-DNA phosphodiesterase II, inhibiting their activity and leading to the accumulation of DNA damage and cell cycle arrest . The compound also modulates gene expression by affecting the activity of transcription factors, thereby influencing the expression of genes involved in cell growth, apoptosis, and DNA repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can induce sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been noted, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . These metabolic pathways influence the compound’s overall efficacy and toxicity profile .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilic nature facilitates its accumulation in lipid-rich tissues, enhancing its bioavailability . Additionally, specific transporters may facilitate its uptake into cells, influencing its intracellular concentration and activity .

Subcellular Localization

The subcellular localization of This compound plays a crucial role in its activity and function. The compound has been observed to localize primarily in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization enhances the compound’s ability to induce DNA damage and modulate gene expression .

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-6-31-22-25-20-19(21(28)26-22)17(12-7-8-15(29-4)16(9-12)30-5)18-13(24-20)10-23(2,3)11-14(18)27/h7-9,17H,6,10-11H2,1-5H3,(H2,24,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSOLYLEDFKZJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC)OC)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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